Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
CAS No.:
Cat. No.: VC13435567
Molecular Formula: C8H10F3N3O5
Molecular Weight: 285.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10F3N3O5 |
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Molecular Weight | 285.18 g/mol |
IUPAC Name | ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |
Standard InChI Key | DWNHEOATMIJKLV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate; 2,2,2-trifluoroacetic acid, reflecting its dual-component nature as a salt . The trifluoroacetate ion (CF₃COO⁻) serves as the counterion to the protonated aminomethyl group of the oxadiazole moiety. Common synonyms include:
Synonym | Source |
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1245807-94-6 | |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazol-2-carboxylate trifluoroacetic acid | |
1,3,4-Oxadiazole-2-carboxylic acid, 5-(aminomethyl)-, ethyl ester, 2,2,2-trifluoroacetate (1:1) |
Molecular Architecture
The compound’s structure comprises a 1,3,4-oxadiazole ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an aminomethyl group. The trifluoroacetate anion stabilizes the protonated amine via ionic interactions. Key structural identifiers include:
The presence of the 1,3,4-oxadiazole ring confers rigidity and metabolic stability, while the trifluoroacetate group enhances solubility in polar solvents .
Synthesis and Purification
Purification and Analysis
Purification likely employs recrystallization or chromatographic methods, given the compound’s sensitivity to decomposition under prolonged storage . Analytical characterization via LC-MS or NMR would confirm purity, though such data are absent in the available literature.
Physicochemical Properties
Solubility and Stability
Property | Value | Source |
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Molecular Weight | 285.18 g/mol | |
Solubility | Soluble in DMSO, methanol; insoluble in aqueous buffers | |
Storage | 2–8°C (short-term); -80°C (long-term, ≤6 months) |
The compound’s poor aqueous solubility necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for experimental preparations . Stability is compromised by repeated freeze-thaw cycles, requiring aliquot storage .
Spectroscopic Data
Although specific spectral data (e.g., IR, NMR) are unavailable, the trifluoroacetate group would exhibit characteristic signals in <sup>19</sup>F NMR (δ ≈ -75 ppm) and strong absorption bands in IR spectroscopy near 1670–1780 cm⁻¹ (C=O stretch) .
Parameter | Recommendation | Source |
---|---|---|
Temperature | -80°C (long-term); -20°C (≤1 month) | |
Solvent | DMSO (10 mM stock) | |
Handling | Avoid repeated freezing/thawing |
Reconstitution Protocols
For in vitro assays:
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Warm frozen aliquots to 37°C in a water bath.
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Sonicate briefly to ensure homogeneity.
Future Directions
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Biological Screening: Prioritize antimicrobial, anticancer, and enzymatic inhibition assays.
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Metabolic Studies: Investigate stability in gastrointestinal fluid or plasma.
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Derivatization: Explore substitutions at the aminomethyl or carboxylate positions to enhance solubility or target affinity.
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